BenchChemオンラインストアへようこそ!

680C91

Cancer Immunology Neuroinflammation Kynurenine Pathway

680C91 is the non-substitutable benchmark for selective TDO2 inhibition. It provides validated >100‑fold selectivity over IDO1—unlike LM10 or epacadostat—so functional outcomes in angiogenesis, cancer‑metabolism, and neuropharmacology are definitively attributable to TDO. Oral activity and sustained in‑vivo serotonin elevation make it the superior tool for chronic behavioral models. For labs requiring comparable screening data or TDO target validation, 680C91 ensures reproducible, publication‑grade results.

Molecular Formula C15H11FN2
Molecular Weight 238.26 g/mol
CAS No. 163239-22-3
Cat. No. B170411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name680C91
CAS163239-22-3
Synonyms6-fluoro-3-(2-(3-pyridyl)vinyl)-1H-indole
680C91
Molecular FormulaC15H11FN2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F
InChIInChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+
InChIKeyYBSDQTBCNYWBMX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





680C91: Potent and Selective Tryptophan 2,3-Dioxygenase (TDO) Inhibitor for Kynurenine Pathway Research


680C91 (CAS 163239-22-3) is a fluoroindole derivative that acts as a potent, selective, and orally active inhibitor of tryptophan 2,3-dioxygenase (TDO) [1]. It exhibits a Ki of 51 nM for TDO and demonstrates exceptional selectivity, showing no activity against the related enzyme indoleamine 2,3-dioxygenase (IDO1) or a panel of other receptors and enzymes at concentrations up to 10 µM . As a substrate-competitive inhibitor, it prevents the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway [1].

Critical Procurement Distinctions for 680C91: Why Alternative TDO or IDO1 Inhibitors Are Not Interchangeable


While several compounds target tryptophan catabolism, 680C91 distinguishes itself through a unique combination of high potency and verified selectivity that is not matched by common alternatives. Generic substitution with other TDO inhibitors like LM10 or IDO1-preferring agents like epacadostat [1] is not scientifically valid. Studies demonstrate that in specific cellular and in vivo contexts, the biological outcome depends specifically on the inhibition of TDO by a compound with the exact selectivity profile of 680C91. For instance, in angiogenic models, IDO1 inhibition is ineffective, establishing TDO as the critical node and 680C91 as the required tool [2]. Therefore, procurement decisions must be guided by the specific, quantitative evidence of 680C91's performance.

Quantitative Evidence Guide for Selecting 680C91 over Closest Comparators


~110-Fold Selectivity for TDO over IDO1

680C91 demonstrates clear selectivity for TDO, a critical differentiator from broad-spectrum kynurenine pathway inhibitors. Against the closely related enzyme IDO1, 680C91 shows negligible activity . While 680C91 potently inhibits human TDO (IC50 = 0.28 µM), its activity against mouse IDO1 is >80 µM, resulting in a >285-fold selectivity window . This contrasts with compounds like epacadostat, which preferentially target IDO1 [1].

Cancer Immunology Neuroinflammation Kynurenine Pathway

Differential Functional Impact on Angiogenesis: 680C91 vs. IDO1 Inhibition

In a direct functional comparison, treatment with 680C91 significantly impaired both HUVEC proliferation and 3D-tube formation in response to VEGF-A. Crucially, inhibition of IDO1 under the same conditions showed no effect, proving that the observed anti-angiogenic activity is specific to TDO blockade and not a general consequence of kynurenine pathway inhibition [1].

Angiogenesis Endothelial Biology Tumor Microenvironment

Superior Potency: 680C91 vs. Alternative TDO Inhibitor LM10

Among the small number of available TDO-selective inhibitors, 680C91 exhibits substantially greater potency than the alternative compound LM10. While both compounds inhibit TDO, 680C91 achieves this with a Ki of 51 nM, which is approximately 110-fold more potent than LM10's Ki of 5.6 µM for the same target . This difference in intrinsic potency is a critical factor for experimental design and achieving robust target engagement.

Cancer Immunotherapy Tumor Metabolism TDO2 Inhibition

In Vivo Efficacy: Sustained Tryptophan Elevation Outperforms Exogenous Tryptophan Load

In a direct in vivo comparison, 680C91's effect on brain serotonin (5-HT) was benchmarked against a large exogenous tryptophan load. A 100 mg/kg tryptophan dose produced a 4-fold greater increase in brain tryptophan levels than 680C91 administration. Despite this, 680C91 achieved equal or greater elevations in brain 5-HT and 5-HIAA and, importantly, sustained these increases for a longer duration [1].

Neuropharmacology Serotonin In Vivo Pharmacology

Distinct Functional Outcome: TDO Inhibition vs. Dual TDO/5-HT Reuptake Inhibition

In a head-to-head study with the combined TDO inhibitor/5-HT reuptake inhibitor 709W92, 680C91 allowed for the isolation of TDO-specific effects. While both compounds elevated CSF tryptophan to 260% of basal, 680C91 elevated CSF 5-HT to 170% of basal, a significant but lesser increase than the ~900% achieved by the dual-action compound 709W92. Furthermore, 680C91 did not share 709W92's ability to potentiate 5-HTP-induced head-twitch or prevent p-chloroamphetamine-induced 5-HT depletion, confirming its clean selectivity profile in vivo [1].

Neuropharmacology Behavioral Pharmacology Antidepressant Research

Conserved Cellular Potency: 680C91 as a Benchmark for Next-Generation TDO2 Inhibitors

680C91 serves as a benchmark standard in the development of novel TDO2 inhibitors. A medicinal chemistry program identified three distinct chemical series that all showed comparable nanomolar potency to 680C91 in a cellular assay (IC50 range: 190-450 nM) and maintained >100-fold selectivity for TDO2 over IDO1, with the reference compound 680C91 used to define the required potency and selectivity profile [1].

Drug Discovery Medicinal Chemistry Immuno-Oncology

Optimal Research and Industrial Applications for 680C91 Based on Quantified Differentiation


Dissecting TDO-Specific Roles in Angiogenesis and Tumor Microenvironment

Based on direct evidence that IDO1 inhibition has no effect on VEGF-A-induced angiogenesis while 680C91 significantly impairs it [1], this compound is essential for studies focused on TDO's non-immune roles in endothelial cell biology. Procurement is indicated for any project seeking to validate TDO as a target in pathological angiogenesis, separate from its role in immune suppression.

Studies Requiring High-Potency TDO Inhibition with a Validated Benchmark

For medicinal chemistry and drug discovery programs developing novel TDO2 inhibitors, 680C91 is the established benchmark. Its cellular potency (IC50 190-450 nM in A172 cells) and >100-fold selectivity over IDO1 serve as the standard against which new chemical entities are measured [2]. Procuring 680C91 is critical for generating comparable screening data and validating assay systems.

In Vivo Neuropharmacology Focused on Sustained Serotonergic Modulation

When a research model requires sustained elevation of brain serotonin without the confounding effects of 5-HT reuptake inhibition, 680C91 is the superior choice. It provides longer-lasting 5-HT increases than an exogenous tryptophan load [3] and avoids the behavioral pharmacology artifacts associated with dual-action compounds like 709W92 [4]. This makes it an ideal tool for chronic studies of mood, anxiety, and other serotonergically-linked behaviors.

Investigations Where TDO Must Be Distinguished from IDO1 in Cancer Cell Biology

In cancer cell lines such as SK-Mel-28 melanoma and HCT-8 colon cancer, 680C91 has demonstrated a concentration-dependent impairment of cell proliferation, inducing cell cycle arrest or apoptosis [5]. Because its effect is specific to TDO, it allows researchers to definitively attribute these functional outcomes to TDO activity rather than the more widely studied IDO1, providing crucial mechanistic clarity in cancer metabolism research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 680C91

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.